Target Selectivity: PDS Inhibition vs. ZDS Cross-Reactivity Relative to the Analog J852
Norflurazon (the unlabeled parent compound) exhibits high selectivity for phytoene desaturase (PDS) over zeta-carotene desaturase (ZDS). In an in vitro assay using enzymes expressed in E. coli, norflurazon inhibited PDS with an I50 of 0.12 µM, whereas its I50 against ZDS was 144 µM, representing a >1000-fold selectivity window. In contrast, the bleaching herbicide J852 inhibited both PDS (I50 = 23 µM) and ZDS (I50 = 49 µM), demonstrating dual-target activity and a much narrower selectivity profile [1].
| Evidence Dimension | Inhibition of phytoene desaturase (PDS) vs. zeta-carotene desaturase (ZDS) |
|---|---|
| Target Compound Data | Norflurazon: PDS I50 = 0.12 µM; ZDS I50 = 144 µM |
| Comparator Or Baseline | J852: PDS I50 = 23 µM; ZDS I50 = 49 µM |
| Quantified Difference | Norflurazon is ~192-fold more potent against PDS than J852; J852 exhibits ZDS inhibition (I50 = 49 µM) whereas norflurazon is essentially inactive against ZDS at relevant concentrations |
| Conditions | In vitro enzyme assay with carotenoid desaturases expressed in Escherichia coli |
Why This Matters
For mechanistic studies of carotenoid biosynthesis inhibition, Norflurazon-13C,d3 enables precise quantification of a highly selective PDS inhibitor, whereas J852-based internal standards would misrepresent the biological activity of the analyte due to their broader target profile.
- [1] Simkin, A. J., Breitenbach, J., Kuntz, M., & Sandmann, G. (2000). In vitro and in situ inhibition of carotenoid biosynthesis in Capsicum annuum by bleaching herbicides. Journal of Agricultural and Food Chemistry, 48(10), 4676-4680. doi:10.1021/jf0006426 View Source
